molecular formula C21H23N3O5S3 B2991165 Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate CAS No. 681158-52-1

Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate

Cat. No.: B2991165
CAS No.: 681158-52-1
M. Wt: 493.61
InChI Key: SYLAXZMZMBFVDV-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate is a heterocyclic compound featuring a thieno[2,3-d]thiazole core substituted with a methyl group at position 6, a 4-(piperidin-1-ylsulfonyl)benzamido moiety at position 2, and an ethyl carboxylate ester at position 3. This structure combines sulfonamide and ester functionalities, which are critical for modulating solubility, bioavailability, and target binding in medicinal chemistry applications.

Properties

IUPAC Name

ethyl 6-methyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S3/c1-3-29-20(26)17-13(2)16-19(30-17)23-21(31-16)22-18(25)14-7-9-15(10-8-14)32(27,28)24-11-5-4-6-12-24/h7-10H,3-6,11-12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLAXZMZMBFVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article will explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Compound Structure and Synthesis

The compound features a thieno[2,3-d]thiazole core, characterized by a bicyclic structure that includes sulfur and nitrogen atoms. The addition of a piperidinylsulfonyl group enhances the compound's solubility and bioactivity, making it an attractive candidate for drug development.

Synthesis Overview

The synthesis typically involves multi-step organic reactions that allow for the construction of the thiazole core and the incorporation of various functional groups. This complexity contributes to its unique biological properties.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity. A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . However, further research is necessary to fully elucidate its antimicrobial potential.

Inhibition of Phosphate Transporters

One of the most notable biological activities of this compound is its role as an inhibitor of intestinal phosphate transporters (specifically NPT-IIb). This inhibition suggests potential applications in treating hyperphosphatemia and related disorders. The selectivity towards specific biological targets could enhance its therapeutic profile .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound AThieno[2,3-c]pyridine corePhosphate transporter inhibitionDifferent substituent on the nitrogen atom
Compound BPiperidinyl groupAntihypertensive effectsLacks a sulfonamide moiety
Compound CSimilar bicyclic structureAnticancer propertiesDifferent functional groups

This table highlights how this compound shares certain characteristics with other compounds but possesses distinct biological activities due to its specific combination of functional groups.

Case Studies and Research Findings

Several research studies have documented the biological activities associated with this compound:

  • In Vitro Studies : A study conducted in 2007 evaluated the compound's efficacy against various bacterial strains, revealing moderate activity against specific pathogens .
  • Pharmacological Implications : Research indicates that the compound may play a role in managing conditions related to phosphate transport inhibition, making it a candidate for further pharmacological studies .
  • Mechanism of Action : The exact mechanism by which this compound exerts its effects remains under investigation. Understanding this mechanism will be crucial for developing therapeutic strategies leveraging its unique properties.

Comparison with Similar Compounds

Key Research Findings

  • Sulfonamide Modifications : Substituting the piperidine group with bulkier substituents (e.g., dibutylsulfamoyl) increases molecular weight and hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Synthetic Efficiency: Yields for analogs range from 71% to 84%, with crystallization solvents (ethanol, acetone) influencing purity and melting points .

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